
Metharbital
Descripción general
Descripción
Métodos De Preparación
Metharbital can be synthesized from 2,2-diethylmalonic acid and O-methylisourea . The synthetic route involves the reaction of 2,2-diethylmalonic acid with O-methylisourea under specific conditions to yield this compound. Industrial production methods typically follow this synthetic route, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Metabolic Reactions
Metharbital undergoes extensive hepatic metabolism, primarily via N-demethylation , converting it into barbital , another active barbiturate. This biotransformation is critical for its pharmacological activity and elimination.
N-Demethylation Pathway
-
Enzyme Involvement : Cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP2C19 .
-
Reaction :
-
Species Variability :
Metabolite | Biological Activity | Significance |
---|---|---|
Barbital | Anticonvulsant (longer half-life) | Contributes to prolonged therapeutic effects |
In Vitro Reactivity
While direct in vitro chemical reactions of this compound are less documented, its structural features suggest potential reactivity:
Hydrolysis
-
Conditions : Acidic or alkaline aqueous solutions.
-
Outcome : Cleavage of the barbiturate ring, though stability is high under physiological pH .
Oxidation
-
Potential Sites : Methyl group at N-1 or ethyl side chains.
-
Hypothetical Products : Hydroxylated or carboxylated derivatives (no experimental data confirmed) .
Stability and Degradation
This compound exhibits high stability under standard storage conditions. Degradation studies indicate:
Comparative Reactivity of Barbiturates
Reaction Type | This compound | Phenobarbital |
---|---|---|
Metabolic Pathway | N-Demethylation to barbital | Hydroxylation at phenyl ring |
Synthetic Route | Condensation with O-methylisourea | Condensation with urea |
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticonvulsant Treatment
- Metharbital is primarily indicated for the treatment of epilepsy, particularly effective against myoclonic spasms in infants. It operates by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), thus reducing neuronal excitability .
Mechanism of Action
- The compound binds to GABA_A receptors, increasing the duration for which chloride ion channels remain open, leading to enhanced GABAergic tone in the CNS. This mechanism is crucial for its anticonvulsant effects .
Dosage and Administration
- This compound is administered orally with an effective dose reported to reduce seizure scores significantly. For instance, a dose of 110 mg has been noted to achieve substantial therapeutic outcomes .
Chemical and Biological Research Applications
Reference Compound in Chemical Studies
- In chemical research, this compound serves as a reference compound for various analytical studies. Its interactions with biomolecules provide insights into the pharmacodynamics of CNS depressants.
Biological Interaction Studies
- Researchers utilize this compound to investigate its effects on neuronal function and synaptic transmission. Studies have shown its ability to inhibit binding at GABA_A receptors, which is pivotal for understanding drug interactions and efficacy in treating neurological conditions .
Industrial Applications
Pharmaceutical Development
- This compound plays a role in the pharmaceutical industry as a precursor or reference in developing new anticonvulsant medications. Its established pharmacological profile aids in assessing new compounds' efficacy and safety .
Case Studies and Research Findings
Mecanismo De Acción
Metharbital exerts its effects by binding at a distinct binding site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor . This increases the duration of time for which the chloride ionopore is open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus . This action is associated with marked decreases in GABA-sensitive neuronal calcium conductance, leading to acute potentiation of inhibitory GABAergic tone . This compound also acts through potent and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission .
Comparación Con Compuestos Similares
Metharbital is similar to other barbiturates such as phenobarbital, pentobarbital, and butalbital . it has unique properties that distinguish it from these compounds:
These comparisons highlight the unique applications and properties of this compound in the context of its use as an anticonvulsant.
Actividad Biológica
Metharbital, a barbiturate anticonvulsant, is primarily used in the treatment of epilepsy. It was first patented in 1905 and marketed under the name Gemonil by Abbott Laboratories. This compound exhibits pharmacological properties similar to those of phenobarbital and acts predominantly as a central nervous system (CNS) depressant.
This compound operates by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. Specifically, it binds to a distinct site on the GABA_A receptor, which is associated with a chloride ion channel. This binding increases the duration that the chloride ion channel remains open, thereby prolonging GABA's inhibitory effects in the thalamus. The resultant increase in GABAergic tone leads to significant decreases in neuronal calcium conductance, which further enhances its anticonvulsant properties .
In addition to its action on GABA_A receptors, this compound also inhibits excitatory AMPA-type glutamate receptors. This dual action contributes to its efficacy in suppressing excessive neuronal activity associated with seizures .
Pharmacological Profile
Chemical Properties:
- IUPAC Name: 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione
- Chemical Formula: C₉H₁₄N₂O₃
- Molecular Weight: 198.219 g/mol
- CAS Number: 50-11-3
Pharmacodynamics:
- Indications: Primarily used for epilepsy management.
- Contraindications: Caution is advised when used with other CNS depressants or substances like Ginkgo biloba due to potential interactions that may affect drug levels .
Case Studies and Research Findings
-
Efficacy in Epilepsy Treatment:
A study reviewed various anticonvulsants and highlighted this compound's role as an effective medication for controlling seizures, particularly in patients who do not respond adequately to other treatments. The study emphasized the importance of monitoring therapeutic drug levels to optimize treatment outcomes . -
Interaction with Other Substances:
Research indicated that coadministration of this compound with herbal supplements like Ginkgo biloba could alter its effectiveness and safety profile. Monitoring blood levels of both this compound and vitamin B6 was recommended to prevent adverse effects . -
Comparative Analysis with Phenobarbital:
This compound was found to have similar efficacy to phenobarbital but with a different pharmacokinetic profile that may influence clinical decisions regarding its use in specific patient populations .
Data Table: Comparison of this compound and Phenobarbital
Feature | This compound | Phenobarbital |
---|---|---|
Chemical Structure | C₉H₁₄N₂O₃ | C₁₂H₁₄N₂O₃ |
Molecular Weight | 198.219 g/mol | 232.26 g/mol |
Mechanism of Action | GABA_A receptor agonist | GABA_A receptor agonist |
Primary Use | Anticonvulsant for epilepsy | Anticonvulsant for epilepsy |
Side Effects | Sedation, dizziness | Sedation, cognitive impairment |
Drug Interactions | Caution with herbal supplements | Caution with other CNS depressants |
Propiedades
IUPAC Name |
5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKNZONDWOGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023280 | |
Record name | Metharbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metharbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.95e+01 g/L | |
Record name | Metharbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metharbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Metharbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission. | |
Record name | Metharbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50-11-3 | |
Record name | Metharbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metharbital [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metharbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | metharbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metharbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metharbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02OS7K758T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Metharbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
Record name | Metharbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metharbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Metharbital exert its anticonvulsant effects?
A1: While the precise mechanism of action of this compound is not fully elucidated, research suggests it primarily acts as a central nervous system depressant, similar to other barbiturates. [] It is believed to enhance inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), although the specific interactions with GABA receptors remain unclear. []
Q2: Is this compound metabolized in the body?
A2: Yes, this compound undergoes significant hepatic metabolism, primarily through N-demethylation, converting into barbital, another barbiturate with anticonvulsant properties. [, , ] This metabolic conversion has been observed in various species, including rats and dogs. [, ]
Q3: What is the significance of this compound's metabolism to barbital?
A3: The conversion to barbital is crucial because research suggests that barbital might contribute significantly to the overall anticonvulsant effect observed after this compound administration. [] Studies in dogs showed that barbital accumulated to higher concentrations than this compound following repeated dosing. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound, also known as 1-methyl-5,5-diethylbarbituric acid, has the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. [, ]
Q5: Are there any unique structural features of this compound compared to other barbiturates?
A5: Unlike many other barbiturates, this compound lacks the capacity for hydrogen bonding due to the N1-methyl substitution in its structure. [, ] This characteristic differentiates it in terms of intermolecular interactions and crystal packing compared to other commonly used barbiturates. [, ]
Q6: How is this compound administered, and what are its pharmacokinetic properties?
A6: this compound is typically administered orally. [] While its exact pharmacokinetic parameters require further investigation, studies indicate that it is absorbed systemically and undergoes hepatic metabolism, leading to the formation of its active metabolite, barbital. [, ]
Q7: How does hepatic damage affect this compound's pharmacokinetics?
A7: Studies in rats with carbon tetrachloride-induced liver damage demonstrated impaired this compound metabolism, resulting in prolonged sleeping times and decreased clearance from the plasma. [] This highlights the importance of liver function for the drug's metabolism and elimination.
Q8: What types of seizures has this compound been studied for?
A8: this compound has been investigated for its potential in managing various seizure types, including those arising from organic brain damage. [, , ] Clinical studies have explored its efficacy in controlling myoclonic spasms in infancy and other convulsive disorders. []
Q9: Is this compound used as a first-line treatment for epilepsy?
A9: While this compound has shown anticonvulsant activity, it is not typically considered a first-line treatment option for epilepsy. [] Other antiepileptic drugs, like phenobarbital and diphenylhydantoin, are often preferred due to their established efficacy and safety profiles. [, ]
Q10: Are there any biomarkers to predict this compound's efficacy or monitor its treatment response?
A10: Research on specific biomarkers for this compound efficacy or treatment response is currently limited. Monitoring serum drug levels of both this compound and its metabolite, barbital, can provide insights into drug exposure and potential accumulation. []
Q11: What are the known adverse effects associated with this compound?
A11: Like other barbiturates, this compound can cause central nervous system depression, leading to drowsiness, sedation, and impaired cognitive function. [] Long-term use of this compound has been associated with potential for osteomalacia, a condition characterized by bone softening. [] this compound has also been implicated in rare cases of lymphadenopathy, mimicking the presentation of malignant lymphoma. []
Q12: Does this compound interact with other drugs?
A12: this compound, as a barbiturate, has the potential to interact with various drugs, particularly those that also act on the central nervous system. [] Co-administration with other CNS depressants, such as alcohol or benzodiazepines, may lead to additive sedative effects. []
Q13: Does this compound affect the activity of drug-metabolizing enzymes?
A13: While specific research on this compound's effects on drug-metabolizing enzymes is limited, it's important to consider that barbiturates, in general, can induce certain cytochrome P450 enzymes. [] This induction could potentially alter the metabolism and clearance of other drugs metabolized by the same enzymes.
Q14: What analytical techniques are used to measure this compound levels?
A14: Various analytical methods have been employed to quantify this compound and its metabolite, barbital, in biological samples. These include spectrophotometric methods, gas chromatography (GC), and high-performance liquid chromatography (HPLC). [, , ] Immunoassays specific for barbiturates have also been developed and utilized for their detection. []
Q15: What are some future research directions for this compound?
A15: Further research is needed to fully elucidate this compound's precise mechanism of action, its interactions with specific GABA receptor subtypes, and its long-term effects on bone health. [] Developing more sensitive and specific biomarkers for monitoring treatment response and identifying individuals at risk for adverse effects could significantly enhance its clinical utility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.